Peficitinib hydrobromide
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Overview
Description
Peficitinib Hydrobromide is a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis. It is a Janus kinase inhibitor, which means it inhibits the activity of Janus kinase enzymes involved in the signaling pathways of various cytokines and growth factors. This inhibition helps reduce inflammation and joint destruction in patients with rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peficitinib Hydrobromide involves a seven-step linear synthetic sequence. The process begins with 4-chloro-7-azaindole, which is N-protected with triisopropylsilyl chloride. This intermediate is then treated with sec-butyllithium, which directs lithiation to a specific position on the molecule. Subsequent steps involve various chemical reactions to build the final structure of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process is designed to be cost-effective and scalable to meet the demands of the pharmaceutical market.
Chemical Reactions Analysis
Types of Reactions
Peficitinib Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products.
Scientific Research Applications
Peficitinib Hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition and to develop new inhibitors with improved efficacy and safety profiles.
Biology: Investigated for its effects on various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
Medicine: Primarily used for the treatment of rheumatoid arthritis, but also being explored for other autoimmune diseases and inflammatory conditions.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories
Mechanism of Action
The primary mechanism of action of Peficitinib Hydrobromide involves the inhibition of Janus kinase enzymes, specifically JAK1, JAK2, JAK3, and tyrosine kinase 2. By inhibiting these enzymes, this compound disrupts the signaling pathways that lead to the inflammatory processes underpinning autoimmune diseases. This results in reduced activity of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, leading to decreased inflammation, joint pain, and tissue damage .
Comparison with Similar Compounds
Peficitinib Hydrobromide is compared with other Janus kinase inhibitors such as tofacitinib, baricitinib, and upadacitinib. While all these compounds inhibit Janus kinase enzymes, they differ in their selectivity and potency. This compound is unique in that it is a pan-Janus kinase inhibitor, demonstrating inhibition of all Janus kinase enzymes, whereas other inhibitors may have selectivity for specific Janus kinase enzymes .
List of Similar Compounds
- Tofacitinib
- Baricitinib
- Upadacitinib
This compound’s broad inhibition profile makes it a versatile option for treating various inflammatory conditions, setting it apart from other Janus kinase inhibitors.
Properties
CAS No. |
1353219-05-2 |
---|---|
Molecular Formula |
C18H23BrN4O2 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |
InChI Key |
ZUVPMAPXNYGJQC-OGTXJUTESA-N |
SMILES |
O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Peficitinib hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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